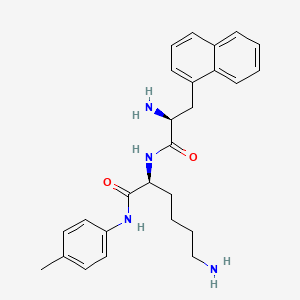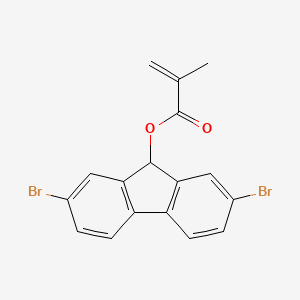
(2,7-dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,7-Dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate: is a chemical compound characterized by its bromine-substituted fluorene core and an ester functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,7-dibromofluorene as the starting material.
Reaction Conditions: The compound is synthesized through a reaction involving 2,7-dibromofluorene and 2-methylprop-2-enoic acid in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed for a specific duration.
Purification: The product is then purified through techniques such as recrystallization or column chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
(2,7-Dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the bromine atoms or other functional groups.
Substitution: Substitution reactions can occur at the bromine positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with fewer bromine atoms.
Substitution Products: Derivatives with different substituents at the bromine positions.
Applications De Recherche Scientifique
(2,7-Dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of bromine-substituted fluorenes on biological systems.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
(2,7-Dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate: can be compared with other similar compounds, such as 2,7-dibromofluorene and 9-fluorenone . These compounds share the fluorene core but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Comparaison Avec Des Composés Similaires
2,7-Dibromofluorene
9-Fluorenone
2,7-Dibromo-9-fluoren-9-ol
2,7-Dibromo-9-(2-methylpyridin-5-yl)fluoren-9-ol
This compound's unique structural features and reactivity make it a valuable tool in various scientific and industrial applications. Its versatility and potential for further research continue to drive interest in its study and utilization.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Numéro CAS |
918629-43-3 |
|---|---|
Formule moléculaire |
C17H12Br2O2 |
Poids moléculaire |
408.1 g/mol |
Nom IUPAC |
(2,7-dibromo-9H-fluoren-9-yl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H12Br2O2/c1-9(2)17(20)21-16-14-7-10(18)3-5-12(14)13-6-4-11(19)8-15(13)16/h3-8,16H,1H2,2H3 |
Clé InChI |
AXXZDISOSBQUKW-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



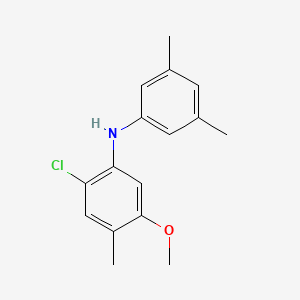
![(Bicyclo[2.2.1]heptan-2-yl)(1-methyl-1H-indol-2-yl)methanone](/img/structure/B15171748.png)
![8-{[(Naphthalen-2-yl)oxy]methyl}-1,4-dioxa-7,10-dithiacyclododecane](/img/structure/B15171764.png)
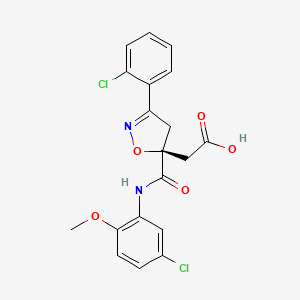
![O-methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylmethanethioate](/img/structure/B15171780.png)
![2-Pyrimidinamine, 4-[6-bromo-1-(ethoxymethyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B15171781.png)
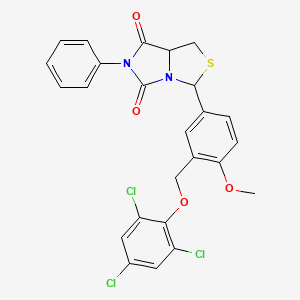
![Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane](/img/structure/B15171790.png)
![1-Benzyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-benzimidazole](/img/structure/B15171795.png)
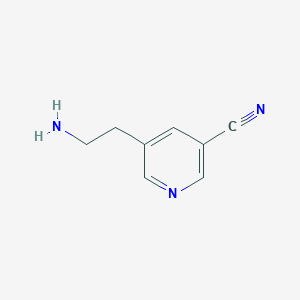
![4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene](/img/structure/B15171812.png)
![({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid](/img/structure/B15171836.png)
